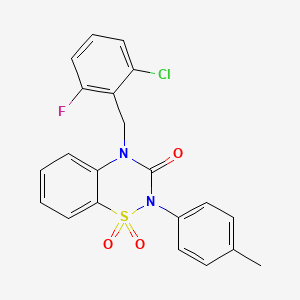

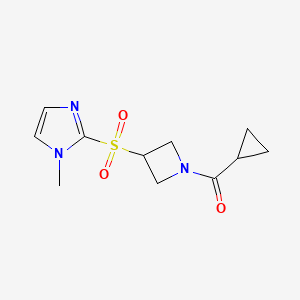

4-(2-chloro-6-fluorobenzyl)-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-(2-chloro-6-fluorobenzyl)-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide" belongs to the class of benzothiadiazine dioxides, which are known for their biological activities, including the ability to open ATP-sensitive potassium channels. These compounds have been studied for their potential in medical applications, such as the regulation of insulin release and as antitumor agents .

Synthesis Analysis

The synthesis of related benzothiadiazine dioxides typically involves the introduction of various substituents that can influence the biological activity of the compounds. For instance, the presence of fluorine atoms and methoxy groups has been shown to generate potent and selective inhibitors of insulin release . The synthesis process often includes the use of bidentate nucleophiles and can result in the formation of fused heterocycles, although stability can be an issue with some of these structures .

Molecular Structure Analysis

The molecular structure of benzothiadiazine dioxides and their derivatives is often confirmed through spectroscopic methods such as NMR and mass spectrometry, as well as X-ray crystallography. These analyses reveal the planarity of the imidazo-thiadiazole entity and the presence of intramolecular hydrogen bonding, which can influence the compound's biological activity .

Chemical Reactions Analysis

Benzothiadiazine dioxides can undergo various chemical reactions, including interactions with ATP-sensitive potassium channels, which can lead to the inhibition of insulin secretion. The reactivity of these compounds with different nucleophiles can lead to the formation of a variety of heterocyclic structures, some of which have potential anticancer and anti-HIV properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazine dioxides are influenced by their molecular structure. The presence of substituents like fluorine and chlorine can affect the compound's lipophilicity, solubility, and overall reactivity. The molecular packing in the crystal structure can be stabilized by various intermolecular interactions, including hydrogen bonding and π-π stacking, which are important for the compound's stability and biological function .

Wissenschaftliche Forschungsanwendungen

Antitumor Properties

Research into fluorinated 2-(4-aminophenyl)benzothiazoles reveals potent cytotoxic activity in vitro against certain human breast cancer cell lines, indicating the potential for antitumor applications (Hutchinson et al., 2001). This suggests that structural analogs, such as the specified compound, could possess similar biological activities, warranting further exploration for antitumor efficacy.

Synthesis and Structural Analysis

The synthesis and structural analysis of related benzothiadiazine derivatives have been extensively studied, demonstrating methodologies that could potentially apply to the synthesis and analysis of the specified compound. For instance, the synthesis of new fluorine-containing thiadiazolotriazinones as potential antibacterial agents highlights the role of fluorine atoms in enhancing biological activity (Holla, Bhat, & Shetty, 2003). This underscores the importance of fluorine in the compound , suggesting potential antibacterial properties that merit investigation.

Cognitive Enhancer Potential

The search for cognitive enhancers has led to the synthesis and evaluation of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of the AMPA receptors. Notably, certain derivatives have shown significant cognitive-enhancing effects in vivo after oral administration (Francotte et al., 2010). This points to the potential of the compound under discussion to serve as a cognitive enhancer, given its structural similarities to the compounds tested.

Eigenschaften

IUPAC Name |

4-[(2-chloro-6-fluorophenyl)methyl]-2-(4-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClFN2O3S/c1-14-9-11-15(12-10-14)25-21(26)24(13-16-17(22)5-4-6-18(16)23)19-7-2-3-8-20(19)29(25,27)28/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDOLNREVYTSEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-chloro-6-fluorobenzyl)-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

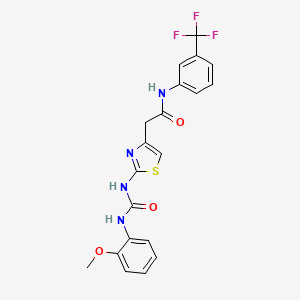

![2-(4-chlorophenoxy)-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2515339.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acrylamide](/img/structure/B2515342.png)

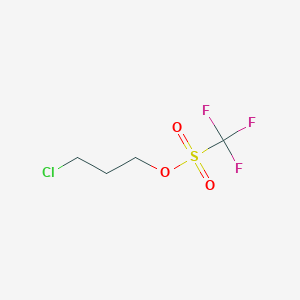

![3-(4-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2515343.png)

![2,6-Bis[cyano(phenyl)methyl]benzenecarbonitrile](/img/structure/B2515345.png)

![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2515346.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2515353.png)

![4-(Benzo[d][1,3]dioxol-5-ylamino)-2-(butylamino)-4-oxobutanoic acid](/img/structure/B2515361.png)